Cas no 1540803-19-7 (2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid)

2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid is a fluorinated thiazole derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a trifluoropropyl group and a thiazole-acetic acid moiety, offers enhanced metabolic stability and lipophilicity, making it valuable for designing bioactive compounds. The compound is suitable for use as an intermediate in synthetic chemistry.
2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid structure
1540803-19-7 structure
商品名:2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid
CAS番号:1540803-19-7
MF:C8H8F3NO2S
メガワット:239.214831352234
MDL:MFCD23801616
CID:5042131
PubChem ID:79954406

2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
    • 2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid
    • MDL: MFCD23801616
    • インチ: 1S/C8H8F3NO2S/c9-8(10,11)2-1-6-12-5(4-15-6)3-7(13)14/h4H,1-3H2,(H,13,14)
    • InChIKey: BSRMGMMIHCCIHJ-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CC(=O)O)N=C1CCC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 234
  • トポロジー分子極性表面積: 78.4
  • 疎水性パラメータ計算基準値(XlogP): 2.2

2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-332432-1g
2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
1540803-19-7
1g
$1029.0 2023-09-04
Enamine
EN300-332432-10.0g
2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
1540803-19-7
10.0g
$4421.0 2023-02-23
Enamine
EN300-332432-0.5g
2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
1540803-19-7
0.5g
$987.0 2023-09-04
TRC
T219945-1000mg
2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
1540803-19-7
1g
$ 390.00 2022-06-02
Enamine
EN300-332432-0.25g
2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
1540803-19-7
0.25g
$946.0 2023-09-04
TRC
T219945-500mg
2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
1540803-19-7
500mg
$ 235.00 2022-06-02
Enamine
EN300-332432-2.5g
2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
1540803-19-7
2.5g
$2014.0 2023-09-04
Enamine
EN300-332432-0.05g
2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
1540803-19-7
0.05g
$864.0 2023-09-04
Enamine
EN300-332432-1.0g
2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
1540803-19-7
1g
$0.0 2023-06-07
Enamine
EN300-332432-10g
2-[2-(3,3,3-trifluoropropyl)-1,3-thiazol-4-yl]acetic acid
1540803-19-7
10g
$4421.0 2023-09-04

2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid 関連文献

2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acidに関する追加情報

Introduction to 2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic Acid (CAS No. 1540803-19-7)

2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid (CAS No. 1540803-19-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The unique structural features of this molecule, particularly the presence of a trifluoropropyl side chain and an acetic acid moiety, contribute to its distinctive chemical properties and potential therapeutic utilities.

The thiazole ring in this compound serves as a core structural scaffold that is widely recognized for its role in various pharmacological activities. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The introduction of the trifluoropropyl group at the 2-position of the thiazole ring enhances the lipophilicity and metabolic stability of the molecule, making it a promising candidate for drug development. Additionally, the acetic acid functionality at the 4-position introduces a polar region that can interact with biological targets, further modulating its pharmacological effects.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid and biological receptors. Studies have demonstrated that the trifluoromethyl group can influence the binding affinity and selectivity of thiazole-based compounds by altering electronic distributions and steric hindrance. This has opened new avenues for designing more effective drugs with improved pharmacokinetic profiles.

In the realm of drug discovery, 2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid has been explored as a potential lead compound for developing novel therapeutic agents. Its structural motif is reminiscent of several known bioactive molecules, suggesting that it may exhibit similar or even enhanced biological activities. For instance, researchers have investigated its potential as an inhibitor of certain enzymes implicated in inflammatory diseases. The trifluoropropyl substituent is particularly noteworthy for its ability to modulate enzyme activity by affecting hydrogen bonding networks and hydrophobic interactions.

The synthesis of 2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid presents unique challenges due to the complexity of its structure. However, modern synthetic methodologies have enabled efficient access to this compound through multi-step organic transformations. The use of advanced catalytic systems has further streamlined the process, allowing for scalable production under controlled conditions. These advancements are crucial for translating laboratory discoveries into viable pharmaceutical candidates.

One of the most compelling aspects of thiazole derivatives like 2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid is their versatility in medicinal chemistry. The thiazole core can be modified in numerous ways to tailor its biological properties without sacrificing its fundamental pharmacophoric features. This flexibility has led to a plethora of derivatives being tested in preclinical studies for various diseases. The incorporation of fluorine atoms into organic molecules is particularly advantageous due to their ability to enhance binding affinity and metabolic stability.

Current research efforts are focused on leveraging computational tools to predict and optimize the pharmacological properties of 2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid and related compounds. Machine learning algorithms have been trained on large datasets containing experimental data to identify patterns that correlate with biological activity. These models can then be used to design novel analogs with improved efficacy and reduced side effects. Such approaches are essential for accelerating drug discovery in an era where time-to-market is critical.

The role of fluorinated thiazole derivatives in addressing unmet medical needs cannot be overstated. These compounds represent a bridge between traditional small-molecule drugs and biologics due to their ability to modulate complex biological pathways while maintaining oral bioavailability. As our understanding of disease mechanisms evolves, so too does our capacity to develop targeted therapies based on well-characterized molecular scaffolds like 2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid.

In conclusion,2-2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-ylacetic acid (CAS No. 1540803-19-7) stands as a testament to the ingenuity of modern pharmaceutical chemistry. Its unique structural features make it a valuable tool for both academic research and industrial drug development. As we continue to uncover new applications for this compound and its derivatives,thiazole-based therapeutics are poised to play an increasingly important role in treating a wide range of human diseases.

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